3-Amino-2-(4-fluorophenoxy)pyridine
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Overview
Description
“3-Amino-2-(4-fluorophenoxy)pyridine” is a chemical compound with a molecular weight of 204.2 . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminopyrimidine derivatives has been achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . Another method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate .Molecular Structure Analysis
The molecular structure of “3-Amino-2-(4-fluorophenoxy)pyridine” can be represented by the InChI code: 1S/C11H9FN2O/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2 .Physical And Chemical Properties Analysis
“3-Amino-2-(4-fluorophenoxy)pyridine” is a solid at ambient temperature . It has a molecular weight of 204.2 .Scientific Research Applications
1. Biochemical and Pharmacological Studies
3-Amino-2-(4-fluorophenoxy)pyridine and related compounds have been extensively studied for their various biological and pharmacological effects. For instance, some pyridine derivatives have shown promising results in biochemical and pharmacological studies due to their potential biological activities, including antibacterial, antifungal, antioxidant, and anticancer activities. These derivatives are also investigated for their high affinity for various ions and neutral species, making them highly effective as chemosensors in analytical chemistry (Abu-Taweel et al., 2022), (Altaf et al., 2015).
2. Heterocyclic Chemistry
Research in heterocyclic chemistry often focuses on pyridine derivatives due to their versatility and potential applications. Studies explore the fascinating variability in the chemistry and properties of compounds containing pyridine moieties. These compounds are crucial in forming complex compounds, demonstrating significant spectroscopic, magnetic, and biological activities (Boča et al., 2011).
3. Catalysis and Organic Synthesis
3-Amino-2-(4-fluorophenoxy)pyridine and its structural analogs play a pivotal role in catalysis and organic synthesis. Their application in the development of lead molecules and the synthesis of complex organic structures is well-recognized. Researchers focus on the use of these compounds in creating broader catalytic applications, showcasing their importance in modern medicinal chemistry and pharmaceutical industries (Parmar et al., 2023).
4. Metallation and Material Sciences
Studies on the metallation of π-deficient heterocyclic compounds, including pyridine derivatives, reveal important developments in material sciences. Metallation of these compounds can lead to the development of new materials with unique electronic and structural properties, making them valuable in various industrial and research applications (Marsais & Quéguiner, 1983).
Safety And Hazards
Future Directions
While specific future directions for “3-Amino-2-(4-fluorophenoxy)pyridine” are not available, there is a general interest in the development of new efficient antitrypanosomal compounds with less side effects . Additionally, there is a great demand for antiplasmodial compounds with alternative mechanisms of action .
properties
IUPAC Name |
2-(4-fluorophenoxy)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDOUPKGOUGJHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371021 |
Source
|
Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Amino-2-(4-fluorophenoxy)pyridine | |
CAS RN |
175135-64-5 |
Source
|
Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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